1-(5-Methylthiophen-2-yl)pentane-1,3-dione
Description
1-(5-Methylthiophen-2-yl)pentane-1,3-dione is a diketone derivative featuring a pentane-1,3-dione backbone substituted at the 1-position with a 5-methylthiophen-2-yl group. The compound’s structure combines the electron-rich, sulfur-containing thiophene ring with two ketone groups, which confer unique electronic and steric properties. Thiophene derivatives are widely studied for their applications in pharmaceuticals, materials science, and coordination chemistry due to their aromaticity and sulfur’s polarizability .
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-(5-methylthiophen-2-yl)pentane-1,3-dione |
InChI |
InChI=1S/C10H12O2S/c1-3-8(11)6-9(12)10-5-4-7(2)13-10/h4-5H,3,6H2,1-2H3 |
InChI Key |
QIIBHXMACWZTGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=CC=C(S1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylthiophen-2-yl)pentane-1,3-dione typically involves the reaction of 5-methylthiophene-2-carboxylic acid with appropriate reagents to introduce the pentane-1,3-dione moiety. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of 5-methylthiophene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Claisen Condensation: This reaction involves the condensation of ethyl acetoacetate with 5-methylthiophene-2-carboxaldehyde under basic conditions to form the desired diketone.
Industrial Production Methods: Industrial production of 1-(5-Methylthiophen-2-yl)pentane-1,3-dione may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylthiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the diketone moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(5-Methylthiophen-2-yl)pentane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Methylthiophen-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate cellular signaling.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to apoptosis or other cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(5-Methylthiophen-2-yl)pentane-1,3-dione with structurally related diketones, highlighting substituent effects, physical properties, and reactivity:
Structural and Electronic Effects
- Thiophene vs. This contrasts with bromophenyl (electron-withdrawing) and methylphenyl (electron-donating) groups, which modulate diketone electrophilicity .
Physical and Chemical Properties
- Acidity (pKa): The fluorophenyl derivative’s pKa of 9.06 reflects electron-withdrawing effects stabilizing the enolate, a trend less pronounced in electron-donating substituents like methylphenyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
